2-(4-ethoxyphenyl)-1H-benzimidazole 2-(4-ethoxyphenyl)-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 67370-33-6
VCID: VC18853471
InChI: InChI=1S/C15H14N2O/c1-2-18-12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)17-15/h3-10H,2H2,1H3,(H,16,17)
SMILES:
Molecular Formula: C15H14N2O
Molecular Weight: 238.28 g/mol

2-(4-ethoxyphenyl)-1H-benzimidazole

CAS No.: 67370-33-6

Cat. No.: VC18853471

Molecular Formula: C15H14N2O

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

2-(4-ethoxyphenyl)-1H-benzimidazole - 67370-33-6

Specification

CAS No. 67370-33-6
Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
IUPAC Name 2-(4-ethoxyphenyl)-1H-benzimidazole
Standard InChI InChI=1S/C15H14N2O/c1-2-18-12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)17-15/h3-10H,2H2,1H3,(H,16,17)
Standard InChI Key SQFPPQMOGHWXLU-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure consists of a benzimidazole scaffold fused with a benzene ring, substituted at the 2-position by a 4-ethoxyphenyl group. The ethoxy moiety (-OCH₂CH₃) is para to the benzimidazole linkage, as confirmed by crystallographic data from analogous benzimidazole derivatives . This substitution pattern is critical for modulating electronic and steric effects, influencing both reactivity and biological interactions .

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC₁₅H₁₄N₂O
Molecular Weight238.284 g/mol
Exact Mass238.111 g/mol
Topological Polar Surface Area (TPSA)37.91 Ų
LogP (Partition Coefficient)3.63

These values were derived from computational analyses and experimental data . The moderate LogP indicates balanced hydrophilicity and lipophilicity, optimizing bioavailability.

Synthetic Methodologies

General Synthesis of Benzimidazoles

Benzimidazoles are typically synthesized via condensation of 1,2-phenylenediamine with carbonyl compounds (e.g., aldehydes, ketones) under acidic conditions . For example, the reaction of 1,2-phenylenediamine with benzaldehyde in the presence of ammonium chloride (NH₄Cl) yields 2-phenyl-1H-benzimidazole in 94% yield . This method leverages NH₄Cl as a catalyst, facilitating cyclization under mild, solvent-free conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct NMR data for 2-(4-ethoxyphenyl)-1H-benzimidazole are unavailable, analogous compounds exhibit characteristic signals:

  • ¹H NMR: Aromatic protons appear as doublets (δ 6.8–8.5 ppm), with the ethoxy group’s methylene (-OCH₂CH₃) resonating as a quartet (δ 4.4–4.5 ppm) and methyl (-CH₃) as a triplet (δ 1.3–1.4 ppm) .

  • ¹³C NMR: The carbonyl carbon (C=O) in ester derivatives resonates at δ 165–170 ppm, while benzimidazole carbons fall between δ 110–150 ppm .

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • N-H Stretch: ~3426 cm⁻¹ (benzimidazole NH) .

  • C=N Stretch: ~1631 cm⁻¹ (imidazole ring) .

  • C-O Stretch: ~1296 cm⁻¹ (ethoxy group) .

Comparative Analysis with Analogous Compounds

The table below contrasts 2-(4-ethoxyphenyl)-1H-benzimidazole with similar derivatives:

CompoundSubstituentLogPBiological Activity
2-(4-Methoxyphenyl)-1H-benzimidazole-OCH₃3.12Anti-anxiety
2-(4-Nitrophenyl)-1H-benzimidazole-NO₂2.98Anticancer
2-(4-Ethoxyphenyl)-1H-benzimidazole-OCH₂CH₃3.63Predicted anti-anxiety

The ethoxy derivative’s higher LogP suggests improved blood-brain barrier penetration, potentially enhancing central nervous system activity .

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